molecular formula C18H37NO6 B098996 N-Dodecyl-D-gluconamide CAS No. 18375-63-8

N-Dodecyl-D-gluconamide

Cat. No.: B098996
CAS No.: 18375-63-8
M. Wt: 363.5 g/mol
InChI Key: WUTZOLDBWJNAMI-WCXIOVBPSA-N
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Description

N-Dodecyl-D-gluconamide (C18H37NO6, molecular weight: 363.5 g/mol) is a non-ionic surfactant derived from D-gluconic acid, featuring a hydrophilic carbohydrate headgroup and a hydrophobic dodecyl (C12) alkyl chain. Its amphiphilic structure enables applications in emulsification, solubilization, and nanotechnology . A notable study by Zhi et al. (2019) demonstrated that its water solubility can be significantly enhanced using borax, achieving a solubility of 12.5 g/L at 25°C, compared to 2.3 g/L without borax . This improvement is attributed to borax-induced hydrogen bonding and micelle stabilization .

Properties

IUPAC Name

(2R,3S,4R,5R)-N-dodecyl-2,3,4,5,6-pentahydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO6/c1-2-3-4-5-6-7-8-9-10-11-12-19-18(25)17(24)16(23)15(22)14(21)13-20/h14-17,20-24H,2-13H2,1H3,(H,19,25)/t14-,15-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTZOLDBWJNAMI-WCXIOVBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313473
Record name N-Dodecyl-D-gluconamide
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Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18375-63-8
Record name N-Dodecyl-D-gluconamide
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Record name N-Dodecyl-D-gluconamide
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Record name N-Dodecyl-D-gluconamide
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Record name N-dodecyl-D-gluconamide
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Preparation Methods

Optimized Ball-Milling Protocol

A 2017 study demonstrated that milling δ-gluconolactone and dodecylamine with water as a liquid-assisted grinding (LAG) agent (η = 0.75 μL/mg) for 5 minutes achieved 96% yield of this compound. The process involves:

  • Combining reactants (1:1 molar ratio) in a stainless-steel jar with grinding balls.

  • Adding water (0.25 mL per 100 mg reactants) to enhance mass transfer.

  • Milling at 18 Hz for 5 minutes.

Advantages over conventional methods :

  • Time efficiency : 5 minutes vs. 30+ minutes in solution.

  • Solvent-free operation : Reduces waste and post-processing.

  • Higher purity : NMR analyses confirmed no residual lactone or amine.

Manual Grinding Adaptations

For laboratories lacking ball mills, manual grinding in a mortar with pestle for 10 minutes achieved 83% yield , demonstrating accessibility without specialized equipment.

Comparative Analysis of Synthesis Methods

Table 1 summarizes key performance metrics for this compound synthesis routes:

MethodConditionsTime (min)Yield (%)Purity (%)
Conventional (MeOH)RT, stirring, 1:1 ratio3062>95
Ball milling (LAG)18 Hz, H₂O (0.25 mL), 1:1 ratio596>99
Manual grindingMortar/pestle, H₂O (LAG), 1:1 ratio1083>95

Key insights :

  • Mechanochemical methods outperform solution-phase synthesis in yield and speed due to enhanced reactant interfacial contact.

  • Water as a LAG agent prevents amorphization and stabilizes intermediates, critical for high conversion rates.

Substrate Scope and Functional Group Tolerance

The mechanochemical approach exhibits broad applicability:

Alternative Lactones

  • γ-Ribonolactone : Forms N-dodecyl-ribonamide in 91% yield under identical conditions.

  • δ-Galactonolactone : Yields N-dodecyl-galactonamide (86% yield), confirming method versatility.

Amine Variants

While optimized for dodecylamine, the protocol accommodates:

  • Shorter-chain amines (e.g., octylamine): 84% yield for N-octyl-D-gluconamide.

  • Functionalized amines : Cysteamine derivatives form N-(2-thioethyl)-D-gluconamide (80% yield), though oxidation to disulfides requires post-synthesis stabilization.

Environmental and Industrial Considerations

Green Chemistry Metrics

  • E-factor : Ball milling reduces solvent waste, lowering the E-factor to 0.1 vs. 5.2 for conventional methods.

  • Energy input : Milling consumes ~0.05 kWh per gram, comparable to stirred-tank reactors.

Scalability Challenges

  • Batch size limitations : Current ball mills process ≤100 g per batch, necessitating reactor redesign for industrial-scale production.

  • Heat dissipation : Prolonged milling risks thermal degradation, requiring cryogenic adaptations for large batches.

Patent Landscape and Derivative Synthesis

A 1995 patent (US2670345A) describes sulfation of this compound using chlorosulfonic acid to produce sodium this compound sulfate, a high-foaming surfactant. The parent compound’s synthesis is presumed analogous to solution-phase methods, though explicit details are omitted .

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-D-gluconamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-Dodecyl-D-gluconamide (C18H37NO6) is an amphiphilic molecule characterized by a hydrophobic dodecyl chain and a hydrophilic gluconamide head. The unique structure contributes to its surfactant properties, enabling it to function effectively in aqueous environments.

Surfactant Applications

2.1 Detergency and Emulsification

This compound has been investigated for its effectiveness as a surfactant in detergency applications. Its ability to reduce surface tension makes it suitable for use in cleaning products and emulsifiers in cosmetic formulations. Studies have shown that sugar-based surfactants like this compound exhibit lower toxicity compared to traditional surfactants, making them more environmentally friendly .

2.2 Mechanosynthesis of Aldonamides

Recent research highlights the use of this compound in the mechanosynthesis of aldonamides, where it serves as a reactant in the formation of various sugar-based compounds. The mechanochemical approach allows for rapid synthesis with high yields, demonstrating the compound's versatility in organic synthesis .

Biomedical Applications

3.1 Drug Delivery Systems

This compound is being explored for its potential in drug delivery systems due to its amphiphilic nature, which facilitates the formation of micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies indicate that formulations using this compound can improve the therapeutic efficacy of poorly soluble drugs .

3.2 Cryopreservation

The compound has been identified as a potential ice recrystallization inhibitor (IRI), which is crucial in cryopreservation techniques for biological samples such as umbilical cord blood. By preventing ice crystal growth during freezing, this compound helps maintain cell viability post-thawing .

Case Studies and Research Findings

Study Application Findings
DetergencyDemonstrated effective surface tension reduction compared to conventional surfactants; lower toxicity profile noted.
MechanosynthesisAchieved high yields (up to 96%) in the synthesis of N-dodecyl-aldonamides through mechanochemical methods; rapid reaction times observed (within minutes).
CryopreservationIdentified as an effective IRI; improved survival rates of cryopreserved cells reported when used in formulations.

Mechanism of Action

The mechanism of action of N-Dodecyl-D-gluconamide is primarily based on its ability to interact with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting membrane-bound processes. The compound can also form micelles, which can encapsulate hydrophobic molecules, facilitating their transport and delivery .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of N-Dodecyl-D-Gluconamide and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Critical Micelle Concentration (CMC) Solubility in Water (25°C) Primary Applications
This compound C18H37NO6 363.5 Hydroxyl, amide, C12 alkyl 0.08 mM (without borax) 12.5 g/L (with borax) Surfactants, nanomaterial synthesis
N-Decyl-D-gluconamide C16H33NO6 335.4 Hydroxyl, amide, C10 alkyl 0.15 mM 8.2 g/L Biocompatible emulsifiers
N-Hexyl-D-gluconamide C12H25NO6 279.3 Hydroxyl, amide, C6 alkyl 0.45 mM 15.0 g/L Drug delivery systems
N-Acetyl-D-glucosamine C8H15NO6 221.2 Acetyl, hydroxyl, amine N/A 50.0 g/L Biomedical (chitin synthesis)
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propane sulfonate C17H37NO3S 335.5 Sulfonate, quaternary ammonium 1.2 mM Fully miscible Detergents, protein solubilization

Key Differences and Research Findings

(1) Alkyl Chain Length and Solubility

  • This compound (C12) exhibits lower water solubility than N-Hexyl-D-gluconamide (C6) but higher micellar stability due to stronger hydrophobic interactions .
  • N-Decyl-D-gluconamide (C10) shows intermediate CMC values, balancing solubility and surfactant efficiency .

(2) Functional Group Modifications

  • N-Acetyl-D-glucosamine replaces the alkyl chain with an acetyl group, enabling biological roles (e.g., bacterial cell wall synthesis) but lacking surfactant properties .
  • N-Dodecyl-N,N-dimethyl-3-ammonio-1-propane sulfonate incorporates a zwitterionic sulfonate group, enhancing ionic interactions and thermal stability compared to non-ionic gluconamides .

Biological Activity

N-Dodecyl-D-gluconamide is a surfactant derived from D-gluconic acid, characterized by a long hydrophobic dodecyl chain and a hydrophilic carbohydrate moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C18H37NO6C_{18}H_{37}NO_6 and a molecular weight of approximately 365.49 g/mol. The structure features a dodecyl chain (C12H25) linked to a D-gluconamide group, which enhances its amphiphilic properties. This amphiphilicity is crucial for its biological activity, allowing it to interact with various biological membranes.

Overview

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, as well as Gram-negative bacteria like Escherichia coli.

Case Studies

  • Antimicrobial Efficacy : A study reported that this compound showed a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus and M. tuberculosis. These results suggest moderate antibacterial activity, making it a candidate for further development in antimicrobial applications .
  • Comparative Analysis : In comparative studies with other surfactants, this compound demonstrated comparable surface activity and foaming properties to sodium dodecyl sulfate (SDS), indicating its potential as an effective antimicrobial agent in various formulations .

The antimicrobial action of this compound is attributed to its ability to disrupt bacterial cell membranes. The hydrophobic dodecyl chain facilitates insertion into lipid bilayers, leading to membrane destabilization and increased permeability. This mechanism is common among surfactants and is crucial for their effectiveness in microbial inhibition.

Cytotoxicity and Safety Profile

While investigating the biological activity of this compound, researchers also assessed its cytotoxicity. Preliminary findings indicate low cytotoxic effects on human cell lines at concentrations effective against bacteria, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Biological Activity Table

CompoundMIC (µg/mL)Target OrganismReference
This compound25Staphylococcus aureus
Sodium dodecyl sulfate (SDS)20Escherichia coli
D-ribono-1,4-lactone25Mycobacterium tuberculosis
N-octyl-2-aminoethyl-D-gluconamide50Candida albicans

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-Dodecyl-D-gluconamide, and how can purity be validated experimentally?

  • Answer : this compound can be synthesized via N-glycosylation of silylated intermediates, as demonstrated in the conversion of N-Dodecyl tetra-O-acetyl glucuronamides into nucleoside derivatives using "click" cycloaddition reactions . Purity validation typically involves HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Structural characterization should include 1^1H/13^13C NMR to verify glycosidic linkages and alkyl chain integration .

Q. How does the molecular structure of this compound influence its phase behavior in aqueous systems?

  • Answer : The V-shaped conformation of the gluconamide headgroup and the dodecyl chain’s hydrophobicity promote self-assembly into micellar or lamellar phases. Molecular dynamics simulations on analogous compounds (e.g., N-n-undecyl-D-gluconamide) reveal that alkyl chain length and headgroup rigidity dictate critical aggregation concentrations (CAC) and thermotropic phase transitions . Experimental validation via differential scanning calorimetry (DSC) and small-angle X-ray scattering (SAXS) is recommended .

Q. What protocols ensure the stability of this compound during storage and experimental use?

  • Answer : Store the compound under inert gas (e.g., argon) at 4°C to prevent oxidation or hydrolysis of the glycosidic bond. Pre-experiment stability assessments should include thin-layer chromatography (TLC) to detect decomposition products. Avoid prolonged exposure to high temperatures (>60°C) or strongly acidic/basic conditions, as these may degrade the amide linkage .

Advanced Research Questions

Q. How can molecular simulation resolve contradictions in experimental data on this compound’s mesophase behavior?

  • Answer : Discrepancies in phase transition temperatures or aggregation patterns may arise from solvent impurities or varying alkyl chain conformations. All-atom molecular dynamics (MD) simulations can model solvent effects and entropy changes during self-assembly. For example, simulations of N-n-undecyl-D-gluconamide highlighted the role of hydrogen bonding in stabilizing smectic phases, which can guide experimental adjustments in solvent polarity . Cross-validate simulations with polarized optical microscopy (POM) and SAXS .

Q. What strategies optimize this compound for targeted drug delivery systems?

  • Answer : Functionalize the gluconamide headgroup with pH-responsive moieties (e.g., carboxylates) to enhance endosomal escape in cancer cells. Studies on glucuronamide derivatives show that N-glycosylation with benzyltriazolylmethyl amide systems improves cellular uptake . Assess biocompatibility via in vitro cytotoxicity assays (e.g., MTT) and in vivo biodistribution studies using fluorescently tagged analogs .

Q. How do impurities in this compound affect its performance in membrane mimetics, and how can they be quantified?

  • Answer : Trace alkylamine byproducts (e.g., N,N-dimethyldecylamine) from incomplete synthesis can disrupt lipid bilayer formation. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) detects amine contaminants at ppm levels . Mitigate impurities via column chromatography using silica gel or reverse-phase resins .

Q. What analytical techniques are most effective for resolving data conflicts in this compound’s thermodynamic properties?

  • Answer : Conflicting enthalpy/entropy values for micellization may arise from inconsistent buffer conditions. Isothermal titration calorimetry (ITC) under controlled ionic strength (e.g., 150 mM NaCl) and temperature gradients provides reproducible thermodynamic parameters. Cross-reference with surface tension measurements using a Wilhelmy plate to validate CAC values .

Methodological Guidelines

  • Data Contradiction Analysis : Compare experimental conditions (e.g., solvent purity, temperature gradients) across studies. Use computational tools like COSMO-RS to predict solvent effects on aggregation .
  • Experimental Reproducibility : Document synthesis and purification steps in detail, including solvent grades and drying protocols. Share raw data (e.g., NMR spectra, DSC thermograms) in open-access repositories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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